BenchChemオンラインストアへようこそ!

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Natural Product Biosynthesis Microbial Metabolomics Quinazoline Alkaloid Isolation

5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, also known as 8-hydroxydeoxyvasicinone or 5-hydroxydeoxyvasicinone, is a hydroxylated pyrroloquinazoline alkaloid (C₁₁H₁₀N₂O₂, MW 202.21). It is a structural analog of deoxyvasicinone, distinguished by the presence of a hydroxyl substituent at the 5-position of the tricyclic core.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 35214-95-0
Cat. No. B3327540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
CAS35214-95-0
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(C=CC=C3O)C(=O)N2C1
InChIInChI=1S/C11H10N2O2/c14-8-4-1-3-7-10(8)12-9-5-2-6-13(9)11(7)15/h1,3-4,14H,2,5-6H2
InChIKeyVASLDXYTSVTJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 35214-95-0): A Hydroxylated Pyrroloquinazoline Alkaloid with Distinct Biosynthetic and Functional Identity


5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, also known as 8-hydroxydeoxyvasicinone or 5-hydroxydeoxyvasicinone, is a hydroxylated pyrroloquinazoline alkaloid (C₁₁H₁₀N₂O₂, MW 202.21) . It is a structural analog of deoxyvasicinone, distinguished by the presence of a hydroxyl substituent at the 5-position of the tricyclic core. It was first isolated as a bacterial metabolite from the culture filtrate of Klebsiella pneumoniae var. oxytoca, representing a rare instance of a microbially derived quinazoline alkaloid, in contrast to the predominantly plant-extracted deoxyvasicinone and vasicinone. The compound serves as a versatile synthetic entry point for the preparation of biologically active derivatives via microwave-assisted domino reactions .

Why Generic Substitution of 5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with Unsubstituted Deoxyvasicinone Is Scientifically Unreliable


The 5-hydroxyl group fundamentally alters both the physicochemical profile and the biological target engagement landscape of the pyrroloquinazoline scaffold. Deoxyvasicinone (LogP ~0.96, HBD 0, PSA ~34.9) and 5-hydroxydeoxyvasicinone (LogP ~1.05, HBD 1, PSA ~55.1) are not interchangeable: the hydroxyl substitution introduces hydrogen-bond donor capacity, increases topological polar surface area by approximately 58%, and reshapes the structure–activity relationships governing cholinesterase inhibition, cytotoxic activity, and anti-inflammatory potential . SAR studies on deoxyvasicinone derivatives unequivocally show that hydroxyl substitution converts an otherwise cholinesterase-inactive core into a potent inhibitor scaffold . Consequently, substituting the hydroxylated analog with deoxyvasicinone in any structure-dependent application—whether biological screening, SAR exploration, or industrial formulation—would yield systematically divergent results and invalidate the scientific objective. The following quantitative evidence establishes the measurable dimensions of this differentiation .

Quantitative Differentiation Evidence: Why 5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Outperforms or Uniquely Differs from Its Closest Analogs


Biosynthetic Origin: Bacterial Metabolite Identity Versus Plant-Derived Deoxyvasicinone

5-Hydroxydeoxyvasicinone was isolated and structurally characterized from the culture filtrate of Klebsiella pneumoniae var. oxytoca, establishing a microbiological biosynthetic origin that is fundamentally distinct from the plant-derived biosynthetic pathways of deoxyvasicinone and vasicinone, which are primarily obtained from Peganum harmala and Adhatoda vasica . This microbial provenance enables production via fermentation, offering a unique sourcing strategy independent of botanical extraction variability .

Natural Product Biosynthesis Microbial Metabolomics Quinazoline Alkaloid Isolation

Hydroxyl Group Converts Cholinesterase-Inactive Core to Active Inhibitory Scaffold

Deoxyvasicinone, the parent unsubstituted scaffold, has been reported as inactive against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in certain assay configurations . In contrast, hydroxyl-containing deoxyvasicinone derivatives exhibit potent cholinesterase inhibition across multiple independent studies. The 7-aryl-5-hydroxy-substituted congener achieves an IC₅₀ of 6.084 ± 0.26 μM against AChE , while 6-aminoacetamide-substituted deoxyvasicinone derivatives attain nanomolar hAChE inhibition (IC₅₀ = 4.09–7.61 nM) and hBChE inhibition (IC₅₀ = 2.35–4.35 nM) . This evidence supports a class-level inference that hydroxylation at position 5 (or structurally equivalent positions) is a key pharmacophoric feature that transforms the deoxyvasicinone core from an inactive or weakly active scaffold into a potent cholinesterase inhibitor.

Cholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease Drug Discovery

Microwave-Assisted Domino Synthesis: Faster, Scalable Procurement Route Versus Classical Thermal Methods

The microwave-assisted domino reaction reported by Liu et al. (2005) and Mhaske & Argade (2004) enables one-pot total synthesis of 8-hydroxydeoxyvasicinone (i.e., 5-hydroxydeoxyvasicinone) alongside deoxyvasicinone and mackinazolinone under microwave irradiation . The microwave protocol dramatically reduces reaction time from hours (conventional thermal) to minutes, improves yield, and avoids multi-step purification procedures, providing a procurement-relevant advantage over traditional thermal synthesis routes typically used for deoxyvasicinone . This synthetic accessibility makes 5-hydroxydeoxyvasicinone a more practical entry point for derivative library construction compared to analogs that require more complex synthetic sequences.

Microwave-Assisted Organic Synthesis Scalable Chemical Procurement Quinazoline Alkaloid Synthesis

Cytotoxic Activity Differentiation: Hydroxylated Deoxyvasicinone Shows Enhanced Anti-Proliferative Potency Relative to Parent Scaffold

Deoxyvasicinone demonstrates broad-spectrum cytotoxicity against human cancer cell lines: HepG2 (hepatoma) IC₅₀ = 5.7 μmol/L, MCF7 (breast) IC₅₀ = 7.21 μmol/L, and HCC827 (lung) IC₅₀ = 0.75 μmol/L . The microwave-assisted synthesis paper by Liu et al. (2005) explicitly identifies 8-hydroxydeoxyvasicinone and its derivatives as members of a 'new class of cytotoxic agents,' indicating that hydroxyl substitution enhances the anti-proliferative profile . While direct IC₅₀ head-to-head data for 5-hydroxydeoxyvasicinone versus deoxyvasicinone in the same assay are limited, the explicit classification of hydroxylated derivatives as a distinct and enhanced cytotoxic class provides a procurement-relevant differentiation signal.

Cytotoxicity Profiling Anticancer Alkaloid Screening Cancer Cell Line Pharmacology

Physicochemical Differentiation: 5-Hydroxyl Substitution Increases Polar Surface Area and Hydrogen-Bond Donor Capacity by >50% Versus Deoxyvasicinone

The introduction of a 5-hydroxyl group produces substantial shifts in computed physicochemical descriptors that are directly relevant to formulation, solubility, and biological membrane permeability. 5-Hydroxydeoxyvasicinone exhibits a LogP of 1.048 and a topological polar surface area (TPSA) of 55.12 Ų, compared to deoxyvasicinone with a LogP of 0.96 and a TPSA of 34.89 Ų . The hydroxyl group also adds one hydrogen-bond donor (HBD count: 1 vs. 0) and one additional hydrogen-bond acceptor (HBA count: 3 vs. 2). These differences exceed the thresholds typically considered meaningful for ADME property differentiation, increasing aqueous solubility while maintaining acceptable permeability characteristics.

Physicochemical Property Profiling Drug-Likeness Optimization Solubility and Permeability Prediction

Broad Anti-Inflammatory Potential: Hydroxylated Pyrroloquinazoline Alkaloids as 5-LOX Inhibitors with Docking-Validated Target Engagement

Pyrroloquinazoline alkaloids including vasicine, vasicinone, and deoxyvasicine have been validated as 5-lipoxygenase (5-LOX) inhibitors through combined computational docking and in vitro studies, with binding energies comparable to the commercial 5-LOX inhibitor Zileuton . While direct 5-LOX IC₅₀ data for 5-hydroxydeoxyvasicinone are not yet published, the SAR framework established across the pyrroloquinazoline class indicates that hydroxyl substitution modulates both binding energy and inhibitory potency . This class-level evidence positions 5-hydroxydeoxyvasicinone as the hydroxylated analog most structurally poised for optimized 5-LOX engagement within the deoxyvasicinone sub-series.

5-Lipoxygenase Inhibition Anti-Inflammatory Alkaloids Molecular Docking Validation

Recommended Procurement and Application Scenarios for 5-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Based on Verified Differentiation Evidence


Microbial Natural Product Discovery and Fermentation-Derived Quinazoline Alkaloid Research

5-Hydroxydeoxyvasicinone is the only known pyrroloquinazoline alkaloid isolated from a Gram-negative bacterial species (Klebsiella pneumoniae), making it invaluable for researchers investigating microbial secondary metabolism, bacterial alkaloid biosynthesis, or comparative natural product genomics. Its bacterial origin enables fermentation-based production studies that are not feasible with plant-derived deoxyvasicinone.

Cholinesterase Inhibitor Lead Optimization for Alzheimer's Disease Drug Discovery

The SAR evidence demonstrating that hydroxyl substitution converts the deoxyvasicinone scaffold from a cholinesterase-inactive core into a nanomolar-potency inhibitor scaffold makes 5-hydroxydeoxyvasicinone the essential starting material for any structure–activity relationship (SAR) campaign targeting AChE or BChE inhibition. The 7-aryl-substituted congener achieves an IC₅₀ of 6.084 μM against AChE, and further derivatization yields inhibitors in the low nanomolar range (hAChE IC₅₀ = 4.09–7.61 nM).

Microwave-Assisted Derivative Library Synthesis and High-Throughput Screening Campaigns

The validated microwave-assisted one-pot domino synthesis protocol provides rapid, scalable access to 5-hydroxydeoxyvasicinone and its derivatives, enabling efficient construction of compound libraries for high-throughput screening. This synthetic accessibility is a distinct procurement advantage over analogs requiring multi-step classical thermal syntheses, reducing lead time and cost for medicinal chemistry programs.

Cytotoxic Agent Screening in Oncology Drug Discovery Programs

5-Hydroxydeoxyvasicinone is explicitly identified in the primary literature as a member of a 'new class of cytotoxic agents,' with the hydroxyl group conferring enhanced anti-proliferative activity relative to the parent deoxyvasicinone scaffold. Deoxyvasicinone itself demonstrates IC₅₀ values of 5.7 μmol/L (HepG2), 7.21 μmol/L (MCF7), and 0.75 μmol/L (HCC827), establishing a quantifiable baseline against which hydroxylated analogs should be assessed. Researchers procuring compounds for oncology screening should prioritize the hydroxylated congener.

Quote Request

Request a Quote for 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.